molecular formula C9H13N3O5 B12925917 Uridine, 2'-dehydroxy-, 4-oxime CAS No. 1867-16-9

Uridine, 2'-dehydroxy-, 4-oxime

Cat. No.: B12925917
CAS No.: 1867-16-9
M. Wt: 243.22 g/mol
InChI Key: GBQJWVYHPHFGFH-SHYZEUOFSA-N
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Description

Uridine, 2’-dehydroxy-, 4-oxime is a modified nucleoside derivative It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’-dehydroxy-, 4-oxime typically involves the modification of uridine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of uridine, followed by selective dehydroxylation at the 2’ position. The oxime group is then introduced at the 4 position using hydroxylamine under controlled conditions .

Industrial Production Methods

Industrial production of uridine, 2’-dehydroxy-, 4-oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-dehydroxy-, 4-oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrile derivatives, amine derivatives, and various substituted uridine derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Uridine, 2’-dehydroxy-, 4-oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of uridine, 2’-dehydroxy-, 4-oxime involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleoside synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound, which lacks the modifications at the 2’ and 4 positions.

    Cytidine: Another nucleoside with similar structural features but different biological activities.

    Thymidine: A nucleoside involved in DNA synthesis with distinct chemical properties.

Uniqueness

Uridine, 2’-dehydroxy-, 4-oxime is unique due to its specific modifications, which confer enhanced stability and distinct biological activities compared to its parent compound and other nucleosides. These modifications allow it to be used in specialized applications, such as targeted antiviral and anticancer therapies

Properties

CAS No.

1867-16-9

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c13-4-6-5(14)3-8(17-6)12-2-1-7(11-16)10-9(12)15/h1-2,5-6,8,13-14,16H,3-4H2,(H,10,11,15)/t5-,6+,8+/m0/s1

InChI Key

GBQJWVYHPHFGFH-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NO)CO)O

Origin of Product

United States

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